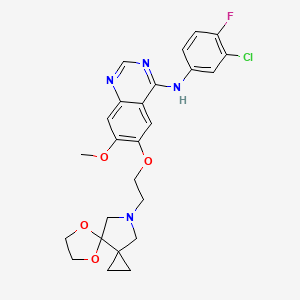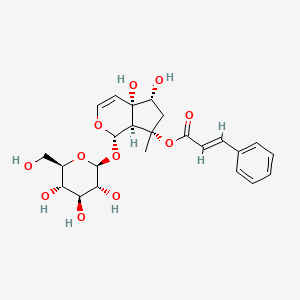
Harpagoside
概要
説明
Harpagoside is a natural product found in the plant Harpagophytum procumbens, also known as devil’s claw . It is the active chemical constituent responsible for the medicinal properties of the plant, which have been used for centuries by the Khoisan people of southern Africa to treat diverse health disorders, including fever, diabetes, hypertension, and various blood-related diseases .
Synthesis Analysis
Harpagoside is characterized as an iridoid glycoside, which is a product of the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria . The iridane skeleton found in iridoids is monoterpenoid in origin and contains a cyclopentane ring fused to a six-membered oxygen heterocycle .Molecular Structure Analysis
The molecular formula of Harpagoside is C24H30O11 . It has an average mass of 494.488 Da and a monoisotopic mass of 494.178802 Da .Chemical Reactions Analysis
Harpagoside is characterized as an iridoid glycoside, which is a product of the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria . The iridane skeleton found in iridoids is monoterpenoid in origin and contains a cyclopentane ring fused to a six-membered oxygen heterocycle .Physical And Chemical Properties Analysis
Harpagoside has a molecular formula of 3011 and a molecular weight of 494.49 .科学的研究の応用
Anti-Inflammatory Activity
Harpagoside, a bioactive compound found in Devil’s Claw (Harpagophytum procumbens), has been reported in numerous phytochemical studies as a potential anti-inflammatory agent . Chronic inflammation is associated with various diseases, such as Alzheimer’s disease, obesity, rheumatoid arthritis, type 2 diabetes, cancer, and cardiovascular and pulmonary diseases . Harpagoside’s anti-inflammatory properties could potentially be beneficial in the treatment of these conditions.
Pain Relief
In addition to its anti-inflammatory properties, Harpagoside has also been identified as a potential pain reliever . This could make it a valuable resource in the field of pain management, particularly for conditions associated with chronic inflammation.
Bone Health
There is compelling evidence that Harpagoside can suppress inflammation-induced bone loss . This suggests that it could be a useful compound in the treatment of conditions that affect bone health, such as osteoporosis.
Treatment of Osteoarthritis
Harpagoside has been shown to mediate anti-inflammatory effects in osteoarthritis synoviocytes through CB2 activation . This suggests that it could be a novel therapeutic tool for the treatment of osteoarthritis.
Sports Medicine
Harpagoside holds promise in the field of sports medicine, particularly in aiding athlete recovery and pain management . Its anti-inflammatory and analgesic properties could potentially help athletes recover more quickly from injuries and manage pain more effectively.
Drug Development
Given its various health benefits, Harpagoside has potential in drug development . Its anti-inflammatory, analgesic, and bone health properties make it a promising candidate for the development of new drugs to treat a variety of conditions.
作用機序
Harpagoside is a natural product found in the plant Harpagophytum procumbens, also known as devil’s claw . It is the active chemical constituent responsible for the medicinal properties of the plant .
Target of Action
Harpagoside’s primary targets are cyclooxygenases 1 and 2 (COX-1/2) and nuclear factor kappa B (NF-κB) . These targets play a crucial role in the inflammatory response. Harpagoside also targets Interleukin-6 (IL-6) , a cytokine involved in inflammation and the maturation of B cells .
Mode of Action
Harpagoside interacts with its targets by inhibiting their activities. It moderately inhibits COX-1/2, enzymes involved in the arachidonic acid pathway . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . Harpagoside also suppresses the IL-1β-triggered induction, phosphorylation, and DNA binding activity of c-FOS, one of the main components of AP-1 transcription factors .
Biochemical Pathways
Harpagoside affects the arachidonic acid pathway by inhibiting COX-1/2 . This leads to a reduction in the production of prostaglandins, thereby alleviating inflammation and pain . It also influences the NF-κB signaling pathway , which plays a key role in regulating the immune response to infection .
Result of Action
The molecular and cellular effects of Harpagoside’s action include a reduction in the expression of inflammatory cytokines such as tumor necrosis factor-α, IL-6, and IL-1β . It also downregulates the expression of receptor activator of nuclear factor-κB ligand and upregulates that of osteoprotegerin . These effects lead to the suppression of systemic bone loss by inhibiting osteoclast differentiation and osteoclast marker gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Harpagoside. It is known that Harpagoside exerts its effects under pathological conditions, such as in the presence of inflammatory stimuli .
Safety and Hazards
Harpagoside is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQGMOSZKPBNS-FMHLWDFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032528 | |
| Record name | Harpagoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Harpagoside | |
CAS RN |
19210-12-9 | |
| Record name | Harpagoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19210-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harpagoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harpagoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-[1α,4aα,5α,7α(E),7aα]]-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[(allyl-1-oxo-3-phenyl)oxy]cyclopenta[c]pyran-1-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARPAGOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KGS1DC5ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Harpagoside's primary mechanism of action in exerting its anti-inflammatory effects?
A1: While the exact mechanism is still under investigation, research suggests that Harpagoside significantly inhibits the expression of interleukin-6 (IL-6) in osteoarthritis chondrocytes. [] It achieves this by suppressing the activity of c-Fos/AP-1, a transcription factor crucial for IL-6 production. This suppression, in turn, leads to a decrease in the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation. []
Q2: What is the significance of inhibiting IL-6 and MMP-13 in the context of osteoarthritis?
A2: IL-6 is a pro-inflammatory cytokine heavily implicated in the pathogenesis of osteoarthritis. It contributes to cartilage degradation and synovial inflammation, both hallmarks of the disease. [] MMP-13 plays a direct role in breaking down collagen, a major component of cartilage. Therefore, by suppressing IL-6 and MMP-13, Harpagoside offers a potential therapeutic avenue for managing osteoarthritis by targeting both inflammation and cartilage breakdown. []
Q3: What is the molecular formula and weight of Harpagoside?
A3: The molecular formula of Harpagoside is C24H30O11. Its molecular weight is 494.48 g/mol. These details are essential for understanding its physicochemical properties and behavior in various environments.
Q4: What spectroscopic techniques are typically used to characterize Harpagoside?
A4: Researchers commonly utilize techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) to characterize Harpagoside. [] FTIR helps identify functional groups and chemical bonds present in the molecule, providing information about its structure. DSC analyzes thermal transitions, offering insights into its melting point and stability. SEM visualizes its surface morphology and particle size. []
Q5: What formulation strategies are being explored to improve Harpagoside's bioavailability?
A5: Researchers are actively investigating novel delivery systems like phyto-elastosomes, which are elastic vesicles designed to enhance the penetration and targeted delivery of Harpagoside. [] This approach aims to maximize its therapeutic efficacy while minimizing potential side effects by delivering it directly to the site of inflammation.
Q6: What is the pharmacokinetic profile of Harpagoside in animal models?
A6: In horses, after oral administration of a Devil’s Claw extract standardized to Harpagoside, it was detectable in plasma for up to 9 hours. The time to reach maximum concentration (Tmax) was approximately 1 hour. The study observed a proportional relationship between the administered dose and both Cmax (peak plasma concentration) and AUC (area under the curve), indicating linear pharmacokinetics. []
Q7: Has Harpagoside demonstrated efficacy in preclinical models of inflammation?
A7: Yes, Harpagoside has shown promising anti-inflammatory effects in various preclinical models. For example, in a carrageenan-induced paw edema model, a common model for acute inflammation, an extract from Verbascum phoeniceum, a plant known to contain Harpagoside, exhibited significant reduction in paw swelling. []
Q8: What about Harpagoside's effects in models of chronic inflammation like arthritis?
A8: Harpagoside has demonstrated beneficial effects in a zymosan-induced arthritis model, a model for chronic joint inflammation. It effectively ameliorated the progression of arthritis and reduced joint damage, as evidenced by decreased histological scores for cell infiltration, cartilage loss, and bone resorption. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




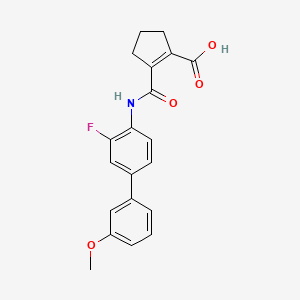
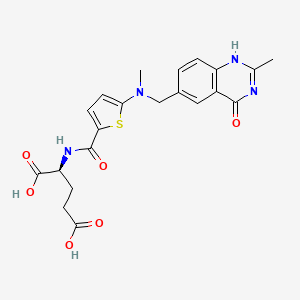
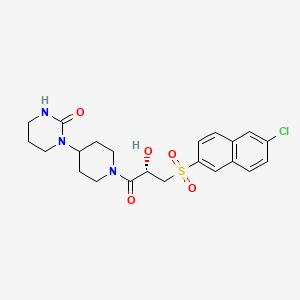
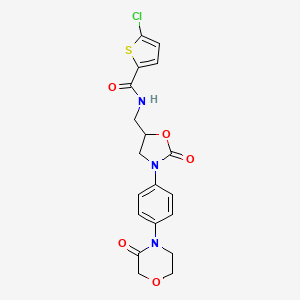






![1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1684514.png)
